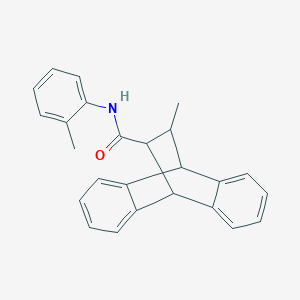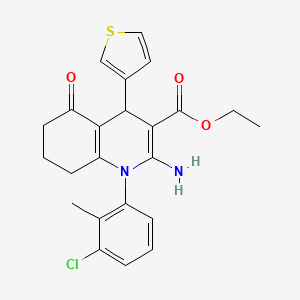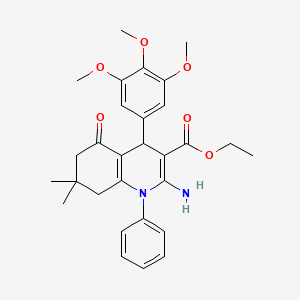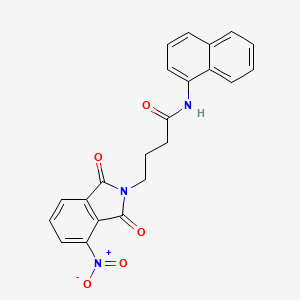
12-methyl-N-(2-methylphenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with a long name. Let’s break it down:
12-methyl: Indicates a methyl group attached to the 12th carbon atom.
N-(2-methylphenyl): Refers to a phenyl group (benzene ring) with a methyl group attached at the 2-position.
9,10-dihydro-9,10-ethanoanthracene: Describes the core structure, which resembles anthracene but with a reduced double bond system.
11-carboxamide: Contains a carboxamide functional group (-CONH₂) at the 11th position.
- Overall, this compound combines aromatic rings, a carbonyl group, and a bridged structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
- Reactions:
Oxidation: The compound could undergo oxidation reactions, potentially converting the methyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group (C=O) could yield an alcohol or other reduced derivatives.
Substitution: Aromatic substitution reactions (e.g., electrophilic aromatic substitution) may occur due to the phenyl ring.
- Common reagents and conditions depend on the specific reaction, but typical reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
- Major products would vary based on reaction conditions.
Wissenschaftliche Forschungsanwendungen
- Limited information exists on this specific compound, but potential applications include:
Medicinal Chemistry: Investigating its pharmacological properties (e.g., anticancer, anti-inflammatory, or antimicrobial effects).
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biological Studies: Assessing its interactions with biological targets (e.g., receptors, enzymes).
Industry: Possible applications in dyes, pigments, or other specialty chemicals.
Wirkmechanismus
- Without specific data, we can only speculate. understanding its mechanism would involve studying its interactions with cellular components, receptors, or enzymes.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds might include other anthracene derivatives, carbonyl-containing molecules, or amides.
- Unfortunately, I don’t have a specific list of similar compounds for this unique structure.
Eigenschaften
Molekularformel |
C25H23NO |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
16-methyl-N-(2-methylphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C25H23NO/c1-15-9-3-8-14-21(15)26-25(27)23-16(2)22-17-10-4-6-12-19(17)24(23)20-13-7-5-11-18(20)22/h3-14,16,22-24H,1-2H3,(H,26,27) |
InChI-Schlüssel |
NVXVTFFHRVUKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)

![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)

![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

